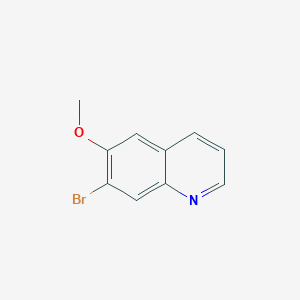
7-Bromo-6-methoxyquinoline
Übersicht
Beschreibung
7-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a derivative of quinoline, a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of this compound involves several steps . The process includes diazotization with sulfuric acid, water, and sodium nitrite . Other methods involve reactions with 2,3-dicyano-5,6-dichloro-p-benzoquinone in benzene . More details about the synthesis can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a bromo group at the 7th position and a methoxy group at the 6th position .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, have been used in various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . More details about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as solubility, density, and melting point were not found in the search results .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Transformations
- 7-Bromo-6-methoxyquinoline has been utilized in various chemical syntheses, including the regioselective alkoxydehalogenation of dihalogenoquinolines. This process involves replacing a halogen atom with an alkoxy group, which is a key step in the synthesis of diverse organic compounds (Osborne & Miller, 1993).
- The compound has also been involved in the synthesis of specific anti-TB drug derivatives, indicating its potential use in pharmaceutical research (Sun Tie-min, 2009).
2. Methodological Advances in Organic Chemistry
- Advances in the methodology of bromination, a common chemical reaction, have been demonstrated using this compound and similar compounds. These methods enable selective functionalization of the quinoline ring, which is significant for creating specific molecular architectures (Çakmak & Ökten, 2017).
3. Structural and Computational Studies
- The compound has been the subject of structural and computational studies, providing insights into its molecular geometry, electronic structure, and physicochemical properties. Such studies are crucial for understanding the reactivity and potential applications of the molecule in various fields (Zhou et al., 2022).
4. Potential in Drug Discovery
- This compound has been used in the synthesis of compounds with potential antimicrobial properties, indicating its role in the development of new therapeutic agents (Hamama et al., 2015).
- Additionally, derivatives of this compound have been evaluated for their inhibitory activity against steroid 5alpha reductases, an important target in various medical conditions (Baston et al., 2000).
Wirkmechanismus
Target of Action
7-Bromo-6-methoxyquinoline is a derivative of quinoline . Quinolines are known to target bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
Quinolones, including this compound, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction inhibits the supercoiling of DNA, a critical process in DNA replication, and leads to the death of the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting the function of gyrase and topoisomerase IV, the compound prevents the unwinding and separation of DNA strands, thereby halting DNA replication and cell division .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, the compound effectively halts the proliferation of bacterial cells . This makes it a potential candidate for the development of new antibacterial agents.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution within the body. Additionally, the presence of other drugs can influence its action, particularly if they are substrates or inhibitors of the same metabolic enzymes .
Safety and Hazards
The safety information for 7-Bromo-6-methoxyquinoline indicates that it may be harmful if swallowed, causes skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
7-bromo-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNBWJBWQUILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311394 | |
| Record name | 7-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103028-33-7 | |
| Record name | 7-Bromo-6-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




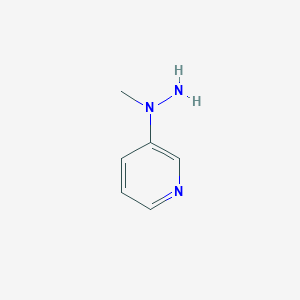
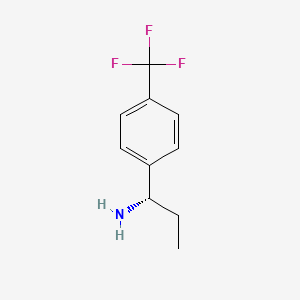
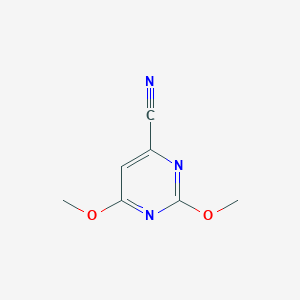
![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)

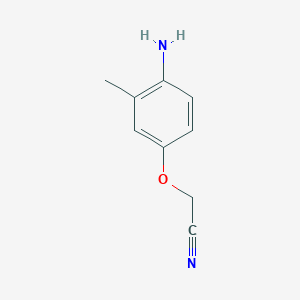
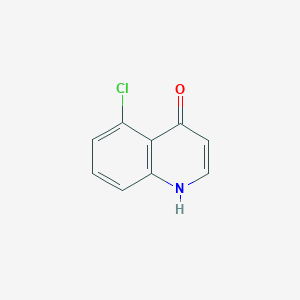
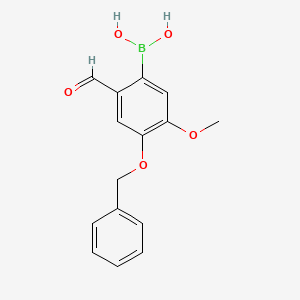
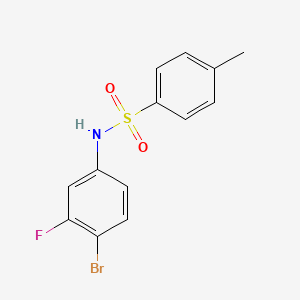
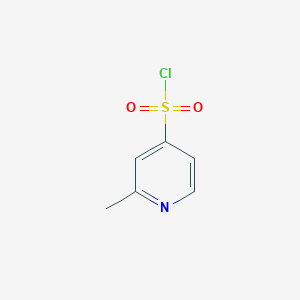

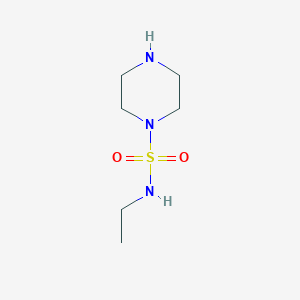
![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)